カリウム (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-ペンタキス(ホスホノオキシ)シクロヘキシルホスフェート

説明

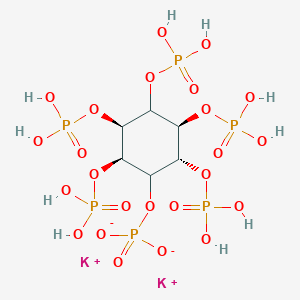

Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate is a useful research compound. Its molecular formula is C6H16K2O24P6 and its molecular weight is 736.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Plant Growth Promotion

Potassium phytate is recognized as a significant plant growth promoter. It enhances the compatibility of foliar fertilizers with cash crops and improves nutrient uptake. Studies indicate that potassium phytate can enhance photosynthesis and inhibit soil urease activity, leading to better nitrogen retention in soils .

Soil Fertility Improvement

The compound plays a crucial role in improving soil fertility by acting as a slow-release fertilizer. Its interaction with urea slows down decomposition rates and enhances nutrient availability for plants . Moreover, potassium phytate has been shown to improve the bioavailability of phosphorus in soils that are often deficient in this essential nutrient .

Compatibility with Hard Water

Research has highlighted the importance of potassium phytate's resistance to hard water conditions. Its stability in hard water is vital for maintaining fertilizer efficiency and preventing equipment blockage during the spraying process .

Anticancer Properties

Recent studies have identified potassium phytate as a potential anticancer agent due to its ability to interact with key molecular targets involved in cancer progression. Specifically, it has been shown to inhibit β-secretase 1 (BACE1), a target associated with cancer cell proliferation .

Drug-Likeness and Bioactivity

A bioinformatics study assessed the drug-likeness of phytic acid and its analogues. It was found that several derivatives of phytic acid exhibited promising interactions with drug targets such as mitogen-activated protein kinases (MAPKs) and inositol 1,4,5-triphosphate receptors . These interactions suggest potential therapeutic applications in cancer treatment.

Nutritional Characterization

Potassium phytate is also significant in nutritional studies involving seeds and grains. It serves as a major phosphorus reserve in seeds but poses challenges for bioavailability in monogastric animals like poultry due to its indigestibility . This has led to research on methods to enhance phosphorus availability from phytate sources.

Case Study 1: Enhancing Crop Yield

A study conducted on rice crops demonstrated that applying potassium phytate significantly improved crop yield by enhancing nutrient absorption and increasing resistance to pests . The results indicated a marked increase in both yield quantity and quality compared to control groups.

Case Study 2: Phosphorus Utilization in Poultry Feed

Research into poultry feed formulations incorporating potassium phytate showed a reduction in phosphorus excretion by up to 30%, thus mitigating environmental impacts related to eutrophication while also reducing feed costs for farmers .

作用機序

Target of Action

Phytic acid dipotassium salt, also known as Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate, primarily targets the enzyme β-secretase 1 (BACE1) . BACE1 plays a crucial role in the production of beta-amyloid peptide, a key component in the development of Alzheimer’s disease .

Mode of Action

Phytic acid dipotassium salt interacts with BACE1 by inhibiting its activity . The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme’s activity, is approximately 0.25 μM . This interaction results in a decrease in the production of beta-amyloid peptide .

Biochemical Pathways

The inhibition of BACE1 by phytic acid dipotassium salt affects the amyloidogenic pathway, which is responsible for the production of beta-amyloid peptide . By inhibiting BACE1, the production of beta-amyloid peptide is reduced, potentially slowing the progression of Alzheimer’s disease .

Result of Action

The primary result of the action of phytic acid dipotassium salt is the reduction in the production of beta-amyloid peptide . This could potentially slow the progression of Alzheimer’s disease .

Action Environment

The action of phytic acid dipotassium salt can be influenced by various environmental factors. For instance, the stability of the compound in cosmetic emulsions was found to decrease with the addition of phytic acid . Additionally, the compound’s action may be affected by the hardness of water in which it is dissolved

生化学分析

Biochemical Properties

Phytic acid dipotassium salt plays a significant role in biochemical reactions. It is a potent inhibitor of β-secretase 1 (BACE1), an enzyme that plays a key role in the creation of beta-amyloid plaques in the brains of Alzheimer’s patients . The compound’s IC50 value, which measures the effectiveness of a substance in inhibiting a specific biological or biochemical function, is approximately 0.25 μM .

Cellular Effects

Phytic acid dipotassium salt has a profound impact on various types of cells and cellular processes. It is known to function as a storage depot for phosphorus in plant cells . Its high surface negative charge makes it a potent chelator of divalent and trivalent cations in vitro, and it is most likely associated with Ca 2+ or Mg 2+ ions in vivo .

Molecular Mechanism

At the molecular level, Phytic acid dipotassium salt exerts its effects through a variety of mechanisms. It is a potent chelator of divalent and trivalent cations due to its six phosphate groups . This allows it to form strong bonds with these ions, affecting their availability in biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phytic acid dipotassium salt can change over time. For instance, a colorimetric method for urinary phytate determination, which involves the use of Phytic acid dipotassium salt, has been developed. This method is simple, rapid (3 h for 10 samples), accurate, precise, reliable, and highly sensitive .

Metabolic Pathways

Phytic acid dipotassium salt is involved in several metabolic pathways. In plants, it functions as a storage depot for phosphorus and a precursor for other inositol phosphates and pyrophosphates . The synthesis of phytic acid mainly occurs in the cytosol by two pathways, i.e., lipid dependent and lipid independent manner .

Transport and Distribution

Due to its strong chelating properties, it is likely to interact with various transporters or binding proteins that handle divalent and trivalent metal ions .

Subcellular Localization

The subcellular localization of Phytic acid dipotassium salt is not well studied. Given its role in phosphorus storage in plant cells, it is likely to be found in locations where phosphorus storage occurs, such as vacuoles

生物活性

Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate is a complex organic compound belonging to the inositol phosphate family. This compound exhibits significant biological activity across various pathways and has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound is characterized by its cyclohexane structure with multiple phosphonooxy groups. Its chemical formula is , and it has a molecular weight of approximately 740.015 g/mol. The presence of multiple phosphate groups contributes to its high acidity and reactivity in biological systems.

Biological Activity Overview

-

Cell Signaling :

- Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate plays a crucial role in cellular signaling pathways. It acts as an antagonist to inositol 1,4,5-triphosphate receptors (IP3Rs), which are integral to calcium signaling mechanisms involved in various cellular processes such as muscle contraction and neurotransmitter release .

-

Anticancer Properties :

- Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated activity against several cancer cell lines including human colon cancer (HT-29) and others. The compound interacts with mitogen-activated protein kinases (MAPKs), influencing cell proliferation and apoptosis pathways .

-

Enzymatic Interactions :

- The compound is involved in enzymatic reactions that regulate phosphate metabolism. It can be biosynthesized from myo-inositol hexakisphosphate and is catalyzed by specific kinases such as inositol hexakisphosphate kinase 1 . This biosynthesis pathway is crucial for maintaining cellular functions under stress conditions.

Case Study 1: Anticancer Activity

A study investigated the effects of potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate on HT-29 colon cancer cells. The findings indicated that the compound inhibited cell growth by inducing apoptosis through the activation of MAPK pathways. The binding energy analysis showed a strong interaction with target proteins involved in cell cycle regulation.

Case Study 2: Calcium Signaling Modulation

In another study focusing on neuronal cells, the compound was found to modulate calcium signaling by acting on IP3 receptors. This modulation resulted in altered neurotransmitter release patterns and enhanced synaptic plasticity. The study utilized electrophysiological techniques to measure changes in intracellular calcium levels upon treatment with the compound.

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on HT-29 cells | Inhibition of cell proliferation; induction of apoptosis | Potential therapeutic agent for colorectal cancer |

| Neuronal signaling study | Modulation of calcium signaling via IP3 receptors | Implications for neurodegenerative diseases |

| Enzymatic activity analysis | Catalysis of phosphate metabolism reactions | Role in cellular stress responses |

特性

IUPAC Name |

dipotassium;[(2R,3S,5R,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.2K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+1/p-2/t1-,2-,3?,4?,5-,6+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTTXUFEVNNTHA-OKBOCSEJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16K2O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801036038 | |

| Record name | Phytic acid dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129832-03-7 | |

| Record name | Phytic acid dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。